molecular formula C13H15N5OS B2417728 (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 2034555-62-7

(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No.: B2417728
CAS No.: 2034555-62-7
M. Wt: 289.36
InChI Key: DZVXTJFRZKADFW-UHFFFAOYSA-N
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Description

(2-Cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a complex organic compound characterized by its unique molecular structure This compound combines multiple heterocyclic rings and functional groups, which contribute to its distinct chemical and physical properties

Properties

IUPAC Name

(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-(4-methylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5OS/c1-8-12(20-16-14-8)13(19)17-4-5-18-10(7-17)6-11(15-18)9-2-3-9/h6,9H,2-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZVXTJFRZKADFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCN3C(=CC(=N3)C4CC4)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone involves multiple steps:

  • Cyclopropyl ring synthesis: : A cyclopropylamine undergoes a condensation reaction with an α,β-unsaturated ketone, forming a cyclopropyl-containing intermediate.

  • Pyrazolo[1,5-a]pyrazine ring formation: : The intermediate undergoes cyclization with a hydrazine derivative, forming the pyrazolo[1,5-a]pyrazine core.

  • Thiadiazole ring attachment: : 4-Methyl-1,2,3-thiadiazole is introduced via a nucleophilic substitution reaction, completing the core structure.

  • Final methanone formation: : The resulting compound is subjected to oxidation using a mild oxidant, such as PCC (pyridinium chlorochromate), to form the final methanone structure.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve continuous flow chemistry to optimize reaction efficiency and scalability. The use of automated synthesizers and in-line monitoring systems ensures high yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes a variety of chemical reactions:

  • Oxidation: : It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Reduction can be achieved with sodium borohydride or lithium aluminum hydride.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible.

  • Cyclization: : Certain reaction conditions may promote further ring closures, forming polycyclic structures.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, potassium permanganate

  • Reduction: : Sodium borohydride, lithium aluminum hydride

  • Substitution: : Various nucleophiles and electrophiles, often under acidic or basic conditions

Major Products

  • Oxidation: : Formation of carboxylic acids or ketones

  • Reduction: : Alcohols or amines

  • Substitution: : Derivatives with modified functional groups

Scientific Research Applications

Recent studies have identified various biological activities associated with this compound:

1. Antiviral Activity:

  • The compound has shown promising antiviral properties, particularly against Hepatitis B Virus (HBV). Derivatives of similar structures have demonstrated significant anti-HBV activity with low cytotoxicity and favorable pharmacokinetic profiles. For instance, certain isomers exhibited markedly higher antiviral efficacy compared to others .

2. Modulation of Metabotropic Receptors:

  • Compounds within this class have been identified as negative allosteric modulators (NAMs) of metabotropic glutamate receptor subtype 2 (mGluR2). This modulation can influence various neuropsychiatric disorders, suggesting potential therapeutic applications in treating conditions such as depression and schizophrenia .

3. Anticancer Potential:

  • Preliminary investigations indicate that this compound may possess anticancer properties. Studies involving drug libraries have identified related compounds that demonstrate efficacy against multicellular spheroids, which are useful models for cancer research .

Case Studies

Several case studies provide insights into the biological efficacy of this compound:

Case Study 1: Anti-HBV Activity

  • A series of derivatives were synthesized and tested for their anti-HBV activity. Compounds 2f and 3k were noted for their excellent potency and low cytotoxicity, making them prime candidates for further development as antiviral agents. The structure-activity relationship (SAR) analysis indicated that specific structural features significantly enhance antiviral activity .

Case Study 2: Neuropsychiatric Applications

  • Research on mGluR2 modulation revealed that certain derivatives could effectively alter receptor activity. This suggests their potential use in treating neuropsychiatric disorders. The implications of these findings indicate a broader therapeutic horizon for this class of compounds .

Biological Activities

Compound NameActivity TypeEfficacy LevelReference
2fAnti-HBVHigh
3kAnti-HBVHigh
GYH2-18mGluR2 ModulatorModerate
Isomer 2f-1Anti-HBVVery High

Mechanism of Action

The compound exerts its effects primarily by binding to specific molecular targets, such as enzymes or receptors. This interaction modulates the activity of these targets, thereby influencing various biochemical pathways. For instance, it may inhibit an enzyme involved in cell proliferation, making it a candidate for anti-cancer therapies.

Comparison with Similar Compounds

Unique Features

  • The combination of cyclopropyl, pyrazolo[1,5-a]pyrazine, and thiadiazole rings gives this compound a unique structural framework not commonly found in other compounds.

  • The presence of a methanone group enhances its reactivity and binding affinity to molecular targets.

Similar Compounds

  • (2-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

  • (2-Cyclopropyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

  • (2-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)(5-methyl-1,2,3-thiadiazol-4-yl)methanone

These similar compounds share structural motifs but differ in their overall configuration, which can lead to variations in their chemical properties and biological activities.

Biological Activity

The compound (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a heterocyclic organic molecule that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure

The compound features a complex structure with several notable components:

  • Cyclopropyl group : A three-membered carbon ring that contributes to the compound's unique reactivity.
  • Dihydropyrazolo framework : This structure is known for its diverse biological activities.
  • Thiadiazole moiety : Recognized for its antimicrobial and anti-inflammatory properties.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities. The following summarizes the key findings related to the biological activity of the compound:

1. Anticancer Properties

Several studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:

  • Mechanism of Action : The compound may inhibit specific enzymes or pathways involved in cancer cell proliferation.
  • Case Study : In vitro studies showed that derivatives with similar scaffolds demonstrated cytotoxic effects on different cancer cell lines, suggesting a promising avenue for cancer treatment .

2. Anti-inflammatory Effects

The presence of the thiadiazole moiety is associated with anti-inflammatory activity:

  • Mechanism : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenases (COX) .
  • Research Findings : Compounds similar to this one have shown significant reductions in inflammation markers in animal models .

3. Antimicrobial Activity

Thiadiazole derivatives are well-known for their antimicrobial properties:

  • Activity Spectrum : The compound has shown efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
  • Minimum Inhibitory Concentration (MIC) : Studies report MIC values comparable to standard antibiotics, indicating potent antimicrobial activity .

Data Table: Biological Activities

Biological ActivityMechanism of ActionReference
AnticancerEnzyme inhibition
Anti-inflammatoryCytokine modulation
AntimicrobialBacterial inhibition

Synthesis Methods

The synthesis of this compound typically involves multi-step synthetic routes that require careful optimization. Common methods include:

  • Cyclization reactions to form heterocycles.
  • Functional group modifications to enhance biological activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions under reflux conditions. For example, similar pyrazolo-pyrazine derivatives are synthesized by refluxing intermediates (e.g., diethyl oxalate and substituted ketones) in ethanol or toluene with sodium hydride as a base . The 4-methyl-1,2,3-thiadiazole moiety may require thiadiazole-specific coupling agents (e.g., thioamide precursors) under controlled pH and temperature.

Q. How is the structural confirmation of this compound typically performed?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. SHELX programs (e.g., SHELXL) are widely used for refinement, with validation metrics such as R-factor (<0.05) and data-to-parameter ratios (>12:1) ensuring accuracy . Complementary techniques include NMR (for stereochemistry) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation.

Q. What solvents and conditions are optimal for recrystallization?

  • Methodological Answer : Ethanol and DMF-EtOH (1:1) mixtures are commonly used for recrystallization of pyrazolo-pyrazine derivatives. Temperature gradients (e.g., slow cooling from reflux) improve crystal quality, as demonstrated in analogous compounds .

Advanced Research Questions

Q. How can regioselectivity challenges in dihydropyrazolo-pyrazine synthesis be addressed?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For example, substituents on the pyrazole ring (e.g., cyclopropyl groups) direct reactivity via steric hindrance. Computational modeling (DFT) can predict regiochemical outcomes, while experimental optimization may involve varying catalysts (e.g., TEA in dioxane) or reaction times .

Q. What strategies resolve contradictions between computational docking and experimental bioactivity data?

  • Methodological Answer : Discrepancies often arise from force field inaccuracies or solvent effects. Cross-validate docking results (e.g., using AutoDock Vina and Schrödinger Glide) with experimental enzyme assays (e.g., 14-α-demethylase inhibition). Adjust docking parameters to account for protein flexibility or use molecular dynamics simulations to refine binding poses .

Q. How can X-ray crystallography data be optimized for low-resolution or twinned crystals?

  • Methodological Answer : SHELXL’s TWIN and BASF commands are effective for twinned data refinement. For low-resolution data (<1.5 Å), apply restraints to bond lengths/angles and use isotropic displacement parameters. Validation tools like Rfree and the Cambridge Structural Database (CSD) ensure model reliability .

Q. What are the key considerations for scaling up synthesis without compromising yield?

  • Methodological Answer : Batch size scalability requires solvent optimization (e.g., switching from ethanol to toluene for higher boiling points) and catalyst recycling. Monitor reaction progression via inline FTIR or HPLC to identify bottlenecks. Pilot studies show that maintaining a 10:1 solvent-to-reactant ratio minimizes side reactions .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting NMR and X-ray data for this compound?

  • Methodological Answer : NMR may indicate dynamic processes (e.g., ring puckering) not captured in static X-ray structures. Variable-temperature NMR or NOESY experiments can resolve conformational ambiguities. Cross-reference with computational models (e.g., Gaussian NBO analysis) to validate electronic environments .

Q. What metrics validate the robustness of molecular docking studies for this compound?

  • Methodological Answer : Use docking score consistency (ΔG < -7 kcal/mol), RMSD values (<2 Å between poses), and agreement with mutagenesis data. For example, if the compound’s thiadiazole group interacts with 14-α-demethylase’s heme pocket, validate via site-directed mutagenesis of key residues (e.g., Leu321) .

Tables for Key Parameters

Parameter Optimal Range Evidence Source
X-ray refinement R-factor<0.05
Docking score (ΔG)< -7 kcal/mol
Reaction yield (synthesis)60–85% (ethanol reflux)
Recrystallization solventDMF-EtOH (1:1)

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